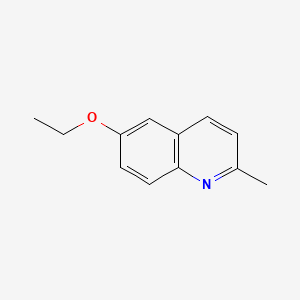

6-Ethoxy-2-methylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXHCUQALWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064428 | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-28-0 | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ETHOXY-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XN28S08GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Ethoxy 2 Methylquinoline and Its Analogs

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The construction of the quinoline ring system is most commonly achieved by forming the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. A variety of named reactions have been developed for this purpose, each offering a different approach to the cyclization process.

Several classical methods for quinoline synthesis rely on the condensation of anilines with various three-carbon synthons, followed by an acid-catalyzed cyclization and oxidation.

Skraup Synthesis : The Skraup synthesis is a historic and fundamental method for preparing quinolines. wikipedia.org It involves the reaction of an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org While effective, the reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate. wikipedia.org

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis and offers a more versatile route to substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.orgsynarchive.comslideshare.net The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation. wikipedia.org This method allows for the synthesis of a wider range of substituted quinolines, particularly 2,4-disubstituted derivatives. iipseries.org

Combes Quinoline Synthesis : The Combes synthesis is another important method that produces 2,4-substituted quinolines. iipseries.orgwikipedia.org It involves the condensation of an arylamine with a β-diketone to form an intermediate Schiff base (an enamine). wikipedia.orgdrugfuture.com This intermediate is then subjected to acid-catalyzed ring closure, typically using concentrated sulfuric acid or polyphosphoric acid, to yield the final quinoline product. iipseries.orgdrugfuture.com

A summary of these classical reactions is presented below.

| Reaction Name | Reactants | Key Features | Typical Products |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Often violent, requires moderation | Unsubstituted or benzene-ring substituted quinolines |

| Doebner-von Miller Reaction | Aromatic amine, α,β-unsaturated carbonyl compound, acid catalyst | Versatile, allows for various substituents | 2,4-disubstituted quinolines |

| Combes Synthesis | Aromatic amine, β-diketone, acid catalyst | Unique use of β-diketones | 2,4-disubstituted quinolines |

The Vilsmeier-Haack reaction provides a powerful and efficient method for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com The reaction utilizes the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.com

The synthesis generally involves the reaction of N-arylacetamides with the Vilsmeier reagent. niscpr.res.in The reaction proceeds through the formation of a halomethyleniminium salt, which acts as the electrophile. This is followed by intramolecular cyclization onto the activated aromatic ring and subsequent aromatization to form the quinoline nucleus. niscpr.res.in This method is particularly effective for N-arylacetamides bearing electron-donating groups, which facilitate the cyclization and lead to good yields. niscpr.res.in The resulting 2-chloro-3-formylquinolines are versatile intermediates that can be further modified at the 2- and 3-positions. niscpr.res.inchemijournal.com

A more contemporary, metal-free approach for the synthesis of 2-methylquinolines involves the iodine-catalyzed condensation of anilines with vinyl ethers. mdpi.comnih.gov This method is noted for its mild and efficient reaction conditions. mdpi.comresearchgate.net Molecular iodine is used in catalytic amounts and exhibits a dual role in the reaction mechanism. mdpi.comnih.gov

Initially, molecular iodine (I₂) acts as an oxidant. mdpi.com Its reduced form, hydrogen iodide (HI), which can be generated in situ, serves as a Lewis acid to activate the vinyl ether for nucleophilic attack by the aniline. mdpi.com The reaction proceeds through the formation of an N,O-acetal, followed by elimination and subsequent cyclization and oxidation to afford the 2-methylquinoline product. mdpi.com This methodology allows for easy modification of both the benzene and pyridine moieties of the quinoline ring by simply varying the starting aniline and vinyl ether. mdpi.comnih.gov

Specific Synthesis of 6-Ethoxy-2-methylquinoline and Key Intermediates

The synthesis of the target compound, this compound, often proceeds through key chlorinated and hydrazinated intermediates. These intermediates are valuable for introducing further functionality to the quinoline core.

A common route to 2-methyl-6-ethoxy-4-chloroquinoline begins with the corresponding 4-hydroxyquinoline derivative, 6-ethoxy-2-methylquinolin-4-ol. This precursor can be prepared via methods like the Conrad-Limpach synthesis, which involves the condensation of an aniline (p-phenetidine in this case) with a β-ketoester (ethyl acetoacetate). iipseries.org

The conversion of 6-ethoxy-2-methylquinolin-4-ol to the 4-chloro derivative is achieved through a chlorination reaction. A standard procedure involves refluxing the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃). iosrjournals.org After the reaction is complete, the mixture is carefully poured into ice and neutralized, causing the 2-methyl-6-ethoxy-4-chloroquinoline to precipitate. The crude product is then typically purified by crystallization from a suitable solvent like ethanol. iosrjournals.org

Reaction Summary:

Starting Material: 6-ethoxy-2-methylquinolin-4-ol

Reagent: Phosphorus oxychloride (POCl₃)

Condition: Reflux

Product: 2-methyl-6-ethoxy-4-chloroquinoline

The 4-chloro substituent on the quinoline ring is highly susceptible to nucleophilic substitution, making 2-methyl-6-ethoxy-4-chloroquinoline a valuable intermediate. To synthesize 6-ethoxy-4-hydrazino-2-methylquinoline, the chloro-compound is reacted with hydrazine hydrate. iosrjournals.orgresearchgate.net

The reaction is typically carried out by refluxing a mixture of 2-methyl-6-ethoxy-4-chloroquinoline and hydrazine hydrate in a solvent such as absolute alcohol. iosrjournals.org The hydrazine group displaces the chlorine atom at the 4-position. Upon completion, the reaction mixture is cooled to allow the product to solidify or crystallize. The solid product is then filtered and purified, often by recrystallization from alcohol. iosrjournals.org This hydrazino derivative serves as a key building block for the synthesis of various fused heterocyclic systems. researchgate.net

Reaction Summary:

Starting Material: 2-methyl-6-ethoxy-4-chloroquinoline

Reagent: Hydrazine hydrate (N₂H₄·H₂O)

Condition: Reflux in alcohol

Product: 6-ethoxy-4-hydrazino-2-methylquinoline

Formation of 4-aminobenzaldehyde(6-ethoxy-2-methylequinolin-4-yl)hydrazone

The synthesis of hydrazone derivatives, such as 4-aminobenzaldehyde(6-ethoxy-2-methylequinolin-4-yl)hydrazone, typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. In this specific case, the synthesis would commence with the preparation of 4-hydrazinyl-6-ethoxy-2-methylquinoline. This intermediate is then reacted with 4-aminobenzaldehyde.

The reaction is generally carried out in a suitable solvent, such as ethanol, and is often catalyzed by a small amount of acid. The mixture is heated to facilitate the condensation and the removal of a water molecule, leading to the formation of the C=N bond characteristic of a hydrazone.

General Reaction Scheme: Step 1: Preparation of 4-hydrazinyl-6-ethoxy-2-methylquinoline (not detailed in search results, but a necessary precursor). Step 2: Condensation with 4-aminobenzaldehyde.

6-ethoxy-2-methylquinolin-4-ylhydrazine + 4-aminobenzaldehyde → 4-aminobenzaldehyde(6-ethoxy-2-methylequinolin-4-yl)hydrazone + H₂O

The formation of similar (2-arylquinazolin-4-yl)hydrazones has been reported, proceeding via reflux in ethanol, indicating a common methodology for this type of condensation. researchgate.net The final product can be purified by recrystallization from an appropriate solvent.

Generation of 4-{[(4-aminophenyl)(6-ethoxy-2-methylequinolin-4-yl)carbonohydrazonoyl]diazenyl} substituted benzenesulfonamides

The synthesis of this complex molecule involves a multi-step process, combining elements of hydrazone chemistry with the formation of an azo bridge and the incorporation of a sulfonamide moiety. A plausible synthetic pathway involves the coupling of a diazonium salt of a substituted benzenesulfonamide with a suitable precursor derived from this compound.

A key synthetic strategy for related sulfonamide compounds involves reacting a hydrazine derivative with other reagents under various conditions. nih.govnih.gov For the target molecule, the synthesis would likely begin with a precursor such as 4-amino-N'-(this compound-4-carbonyl)benzohydrazide.

This intermediate would then be reacted with a diazonium salt. The diazonium salt is prepared by treating a substituted 4-aminobenzenesulfonamide with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with the benzohydrazide derivative to form the final product containing the diazenyl (azo) linkage.

Plausible Synthetic Steps:

Diazotization: A substituted 4-aminobenzenesulfonamide is treated with NaNO₂ and HCl at 0-5 °C to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt solution is added to a solution of the this compound-derived hydrazide precursor under controlled pH and temperature conditions to yield the final azo-coupled sulfonamide product.

This approach is a standard method for the formation of azo compounds and is adaptable for creating complex structures incorporating various functional groups.

Synthesis of this compound N-oxide

The N-oxidation of quinolines is a common transformation that activates the quinoline ring for further reactions. The synthesis of this compound N-oxide can be achieved by treating the parent quinoline with an oxidizing agent. Common reagents for this purpose include peroxy acids, such as peracetic acid, or hydrogen peroxide. prepchem.comchemicalbook.com

When using peracetic acid, the reaction typically involves stirring the quinoline with the reagent, sometimes in a solvent like methylene chloride. prepchem.com After the reaction is complete, the excess acid is neutralized, often with a sodium bicarbonate solution, and the product is extracted and purified.

Alternatively, hydrogen peroxide can be used, sometimes in water with sonication to facilitate the reaction. chemicalbook.com The use of a resin catalyst may also be employed. chemicalbook.com The reaction of quinoline N-oxides with various reagents can lead to the synthesis of 2-arylquinolines, highlighting the synthetic utility of these intermediates. researchgate.net Recent studies have also explored skeletal editing of quinoline N-oxides to produce substituted naphthalenes. chinesechemsoc.org

| Oxidizing Agent | Solvent/Conditions | Reaction Time | Workup | Reference |

|---|---|---|---|---|

| Peracetic acid (40%) | Stirred neat | 2 hours | Removal of acetic acid, dissolution in CH₂Cl₂, wash with NaHCO₃ | prepchem.com |

| Hydrogen peroxide (35%) | Water, sonication (30 W/20 KHz), resin catalyst | 15 minutes | Filtration of catalyst, removal of water, recrystallization | chemicalbook.com |

Derivatization Strategies for Functionalized this compound Compounds

Introduction of Substituents via Electrophilic Aromatic Substitution or Alkylation

The quinoline ring system can undergo electrophilic aromatic substitution (SEAr), although it is generally less reactive than benzene. wikipedia.orgtotal-synthesis.com The reactivity and regioselectivity are heavily influenced by the substituents present on the ring. In this compound, the benzene ring portion is activated by the electron-donating ethoxy group at position 6 and the methyl group at position 2.

The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org Therefore, electrophilic substitution is expected to occur primarily at the C5 and C7 positions of the quinoline ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com

Expected Regioselectivity of SEAr on this compound:

Primary sites: C5 and C7 (ortho and para to the activating ethoxy group).

Reaction types: Nitration (HNO₃/H₂SO₄), Bromination (Br₂/FeBr₃), Sulfonation (fuming H₂SO₄), Friedel-Crafts reactions.

Alkylation can also be achieved on the nitrogen atom of the quinoline ring, forming a quaternary quinolinium salt. acs.org Subsequent reactions of these salts with nucleophiles can lead to the introduction of substituents, typically at the C2 or C4 positions. researchgate.net Direct C-H alkylation at the meta position of pyridines and quinolines has also been developed using aldehydes as alkylating agents, broadening the scope of possible derivatizations. acs.org For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been studied to establish the regioselectivity of the reaction. mdpi.com

Functional Group Transformations on Pre-formed Quinoline Scaffolds

Once the this compound core is synthesized, its functional groups can be modified to create a variety of derivatives. These transformations are a cornerstone of synthetic organic chemistry.

O-Dealkylation: The ethoxy group at the C6 position can be cleaved to yield the corresponding 6-hydroxy-2-methylquinoline. This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr). researchgate.net The resulting hydroxyl group is a versatile handle for further functionalization, for example, through Williamson ether synthesis to introduce different alkoxy groups.

Oxidation of the Methyl Group: The methyl group at the C2 position can potentially be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This provides a route to 6-ethoxyquinoline-2-carboxylic acid and its derivatives.

Transformations of N-oxides: As mentioned in section 2.2.5, the quinoline nitrogen can be oxidized to an N-oxide. This intermediate can then be used in various reactions. For example, it can facilitate nucleophilic substitution at the C2 and C4 positions or undergo rearrangement reactions to introduce hydroxyl groups onto the ring.

These functional group interconversions allow for the fine-tuning of the molecule's properties and the synthesis of a diverse library of compounds from a common scaffold.

Synthesis of this compound-3-carboxylic acid ethyl ester and related derivatives

The introduction of a carboxylic acid or ester group at the C3 position of the quinoline ring is a valuable synthetic modification. The synthesis of the analogous 6-methoxy-2-methylquinoline-3-carboxylic acid ethyl ester has been reported. chemicalbook.com A common method for achieving this is through a condensation reaction.

One established route is the Gould-Jacobs reaction, where an aniline (in this case, p-phenetidine, or 4-ethoxyaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization to form the quinoline ring with a carboxylate group at C3 and a hydroxyl group at C4. The hydroxyl group can then be removed in subsequent steps if desired.

A related synthesis for 2-methylquinoline-3-carboxylic acid ethyl ester involves the condensation of an aniline with ethyl acetoacetate. chemicalbook.com By analogy, reacting 4-ethoxyaniline with ethyl acetoacetate would be a direct route to 4-hydroxy-6-ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester. Further chemical modifications can then be performed. The synthesis of various quinoline-3-carboxylic acid derivatives has been explored, often involving one-pot protocols like the Williamson reaction followed by hydrolysis to obtain the carboxylic acid. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| This compound-3-carboxylic acid ethyl ester | 948289-68-7 | C₁₅H₁₇NO₃ | 259.3 | calpaclab.com |

| 6-Methoxy-2-methylquinoline-3-carboxylic acid ethyl ester | 86210-92-6 | C₁₄H₁₅NO₃ | 245.27 | chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Corrosion Inhibitor

Quinoline (B57606) derivatives are recognized for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. najah.edu The presence of heteroatoms (nitrogen and oxygen) and the planar structure of the quinoline ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. najah.edubiointerfaceresearch.com

Several studies have investigated the efficacy of quinoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. najah.edubiointerfaceresearch.combohrium.com These studies often employ electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's performance. bohrium.comntnu.eduresearchgate.netnih.gov Research indicates that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. najah.edubohrium.com The inhibition efficiency of these compounds generally increases with their concentration. For instance, a study on a quinoline derivative showed an inhibition efficiency of over 93% at a concentration of 500 ppm. biointerfaceresearch.com Another investigation on different quinoline derivatives reported efficiencies up to 90% at a concentration of 5x10⁻³ M. najah.edu

Table 4: Corrosion Inhibition Research on Quinoline Derivatives

| Metal | Corrosive Medium | Inhibitor Type | Reported Inhibition Efficiency | Reference(s) |

|---|---|---|---|---|

| Mild Steel | 1 M HCl | Mixed-type | >93% at 500 ppm | biointerfaceresearch.com |

| Mild Steel | 1 M HCl | Mixed-type | 90% at 5x10⁻³ M | najah.edu |

Intermediate in Chemical Synthesis

6-Ethoxy-2-methylquinoline serves as a valuable precursor in the synthesis of more complex molecules, finding applications in the pharmaceutical and dye industries. lookchem.cominternationaljournalcorner.com

The quinoline scaffold is a core component of many biologically active compounds. rsc.orgresearchgate.net this compound and its derivatives are used as intermediates in the synthesis of compounds with potential antimalarial and antiviral properties. researchgate.netnih.gov For example, derivatives of this compound have been explored for their inhibitory activity against the Dengue virus. researchgate.net It is also a building block for creating novel compounds intended to reactivate latent HIV-1. rsc.org

Beyond pharmaceuticals, this compound derivatives are utilized in the synthesis of dyes. internationaljournalcorner.com Specifically, it can be used to create monoazo acid dyes, which have applications in dyeing materials like silk, wool, and nylon. internationaljournalcorner.com

Computational Chemistry and Theoretical Investigations

Use as a Chemical Intermediate

6-Ethoxy-2-methylquinoline is a versatile chemical intermediate used in the synthesis of more complex molecules across different industries. lookchem.com

Pharmaceuticals: It serves as a building block in the development of new drug candidates. The quinoline (B57606) scaffold is present in many biologically active compounds. lookchem.comresearchgate.net For example, derivatives have been synthesized for research into potential treatments for latent HIV-1. rsc.org

Agrochemicals: Its structure is utilized in the creation of new pesticides. lookchem.com

Dyes and Other Chemicals: The compound is a precursor for various dyestuffs and other specialty chemicals. lookchem.com

Research into Biological Activities

The core structure of this compound is of interest in medicinal chemistry research. lookchem.com

Antimicrobial and Antifungal Properties: The compound itself is recognized for having antimicrobial and antifungal properties, making it useful in some industrial applications to prevent the growth of microorganisms. lookchem.com

Anti-inflammatory and Antioxidant Research: It has been a subject of study for potential anti-inflammatory and antioxidant activities. lookchem.com

Antiviral Research: Quinoline derivatives, in general, are widely investigated for various biological activities, including antiviral effects. researchgate.net Specifically, derivatives of this compound have been synthesized and evaluated as latency-reversing agents for HIV, demonstrating the compound's utility as a scaffold in drug discovery. rsc.org

Biological Activities and Mechanistic Studies

Corrosion Inhibition

One of the key industrial applications of this compound is as a corrosion inhibitor, particularly for mild steel in acidic environments and in metalworking fluids. lookchem.combohrium.com Its ability to form a stable, protective layer on the metal surface significantly reduces the corrosion rate, thereby extending the lifespan of machinery and equipment and lowering maintenance costs. lookchem.combohrium.com Research has shown that quinoline (B57606) derivatives are effective, environmentally friendlier alternatives to some traditional organic inhibitors. bohrium.com

Analytical Chemistry

In the field of analytical chemistry, 6-Ethoxy-2-methylquinoline and related compounds serve useful roles. It can be employed in analytical methods for the detection and quantification of various substances. chemimpex.com High-performance liquid chromatography (HPLC) methods have been developed for its analysis, which are scalable and can be used for isolating impurities in preparative separations or for pharmacokinetic studies. sielc.com

Organic Synthesis

The compound is a valuable building block and chemical intermediate in organic synthesis. lookchem.com It is used to create more complex molecules for the pharmaceutical and agrochemical industries. lookchem.comchemimpex.com Its distinct structure and reactivity make it a useful precursor in the development of new drugs and pesticides. lookchem.com For example, it has been used as a scaffold in the synthesis of derivatives studied for various biological activities.

Research Findings

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Combes reactions, are well-established, contemporary research is focused on developing more efficient, sustainable, and selective synthetic strategies. arabjchem.org Emerging methodologies applicable to the synthesis of this compound and its analogs prioritize milder reaction conditions, improved yields, and greater functional group tolerance.

A promising area is the use of photocatalysis. For instance, nanosized platinum particles loaded on titanium dioxide (TiO2) have been shown to be an effective catalyst for the one-pot photocatalytic synthesis of quinaldines (2-methylquinolines) from anilines and ethanol under UV light. lookchem.com Similarly, mesoporous nitrogen-doped TiO2 has been utilized for the facile synthesis of 2-methylquinolines from anilines under both UV and visible light, offering a greener alternative to traditional methods. lookchem.comresearchgate.net These light-mediated approaches represent an environmentally friendly pathway for synthesizing N-containing heterocycles using non-toxic and inexpensive catalysts. organic-chemistry.org

Furthermore, metal-free synthesis is gaining traction. A method using a catalytic amount of iodine for the condensation of anilines with vinyl ethers has been developed, which allows for the straightforward synthesis of 2-methylquinolines under mild conditions. researchgate.net Research is also exploring novel catalyst systems, such as heterogeneous cobalt oxide for the aerobic dehydrogenation of tetrahydroquinolines, to achieve the desired quinoline core. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Methodologies for 2-Methylquinolines

| Methodology | Catalyst System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Photocatalysis | Nano Pt-TiO2 | One-pot synthesis, uses ethanol as a reactant. lookchem.com | Efficiently produces quinaldines from anilines. lookchem.com |

| Photocatalysis | N-doped TiO2 | Operates under UV and visible light, facile synthesis. lookchem.com | Effective for synthesizing 2-methylquinolines from anilines. lookchem.comresearchgate.net |

| Metal-Free Catalysis | Iodine | Mild conditions, avoids heavy metal contamination. researchgate.net | Successfully used for condensation of anilines and vinyl ethers. researchgate.net |

| Heterogeneous Catalysis | Cobalt Oxide | Reusable catalyst, mild aerobic conditions. organic-chemistry.org | Effective for dehydrogenation of N-heterocycles. organic-chemistry.org |

Advanced Mechanistic Elucidation of Biological Activities

Future research will undoubtedly delve deeper into the molecular mechanisms that underpin the biological activities of this compound derivatives. While quinolines are known to interact with a wide array of biological targets, including enzymes and cellular receptors, detailed mechanistic insights are crucial for therapeutic development.

A significant area of investigation involves understanding how these compounds modulate complex cellular pathways. For example, research on derivatives of the 2-methylquinoline compound AV6 has provided profound insights into HIV latency reversal. rsc.org It was discovered that these derivatives can reactivate latent HIV-1 through a dual mechanism: the inhibition of histone deacetylases (HDACs) and the promotion of P-TEFb (positive transcription elongation factor b) release from its inactive state within the 7SK snRNP complex. rsc.org This dual action represents a sophisticated mechanism that could be a blueprint for developing effective latency-reversing agents. rsc.org

Further studies will likely employ advanced biochemical and molecular biology techniques to identify specific protein targets and map out the signaling cascades affected by this compound and its analogs. This includes clarifying their roles in enzyme inhibition, such as with cytochrome P450 enzymes, which are critical for drug metabolism, and their interactions with receptors involved in signal transduction.

Rational Design of Derivatives with Optimized Pharmacological Profiles

Rational design, driven by an understanding of structure-activity relationships (SAR), is a powerful strategy for optimizing the therapeutic potential of lead compounds. researchgate.net For this compound, this involves strategically modifying its structure to enhance potency, improve selectivity, and refine pharmacokinetic properties. researchgate.net

A compelling case study is the development of analogs based on the antiviral 2-methylquinoline AV6. rsc.org Recognizing that the N-phenyl-quinoline core is a 'Master Key' for various pharmacological activities, researchers designed hybrid molecules. rsc.org By incorporating zinc-binding groups, such as hydroxamic acids and carboxylates, which are characteristic of HDAC inhibitors, they successfully created derivatives with a dual mechanism for reactivating latent HIV. rsc.org SAR studies on these derivatives revealed that the potency was highly sensitive to the substituent at the 6-position; for instance, comparing 6-methoxy, 6-ethoxy, and 6-isopropoxy derivatives showed significant differences in their ability to reactivate HIV-1. rsc.org

Future design strategies will continue this trajectory, leveraging the quinoline scaffold to create multi-target drugs. rsc.org Modifications will likely focus on various positions of the quinoline ring to fine-tune properties like lipophilicity and steric effects, which influence biological interactions. The goal is to develop derivatives with heightened specificity for their intended targets, thereby reducing potential side effects. researchgate.net

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is revolutionizing drug discovery. This integrated approach is particularly valuable for exploring the vast chemical space of quinoline derivatives and accelerating the identification of promising drug candidates.

Molecular docking studies are frequently used to predict how quinoline derivatives bind to the active sites of target proteins. For example, derivatives of 6-ethyl-2-methylquinoline were predicted through docking to bind effectively to the epidermal growth factor receptor (EGFR), suggesting their potential as targeted cancer therapies. Similarly, in silico analysis of fluoroquinoline derivatives against E. coli DNA Gyrase B and human topoisomerase IIα has been used to predict binding affinities, with results ranging from -6.1 to -7.4 kcal/mol, guiding the selection of compounds for synthesis and further testing. researchgate.net

Table 2: In Silico Analysis of Quinoline Derivatives for Drug Discovery

| Technique | Application | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity. | Predicted binding of 6-ethyl-2-methylquinoline derivatives to EGFR active site. | |

| Molecular Docking | Screen compounds against bacterial enzymes. | Fluoroquinolines showed binding affinities of -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B. researchgate.net | researchgate.net |

| MD Simulation | Assesses stability of ligand-protein complex. | Confirmed stable interaction of quinoline-hydrazones with mutant S. aureus DNA gyrase A. nih.gov | nih.gov |

| ADMET Prediction | Evaluates drug-likeness and pharmacokinetics. | Synthesized fluoroquinolines obeyed Lipinski's rule of five with no violations. researchgate.net | researchgate.net |

Investigation of Novel Applications in Interdisciplinary Fields

While much of the focus on quinoline derivatives is in medicine, their unique chemical properties make them valuable in a range of interdisciplinary fields. lookchem.comresearchgate.net Future research is expected to expand these non-pharmaceutical applications.

One established use for 2-Methyl-6-ethoxyquinoline is as a versatile chemical intermediate in the synthesis of agrochemicals, such as pesticides. lookchem.com Its inherent antimicrobial and antifungal properties also lend it to use in industrial products to prevent the growth of harmful microorganisms. lookchem.com

In the field of materials science, a significant application is corrosion inhibition. 2-Methyl-6-ethoxyquinoline has been used as a corrosion inhibitor in metalworking fluids, helping to extend the life of machinery. lookchem.com Expanding on this, related heterocyclic compounds have been developed as inhibitor films for steel alloys, demonstrating the potential for quinoline-based structures in protecting metals. nih.gov

Another niche application is in the fragrance industry, where 2-Methyl-6-ethoxyquinoline is used in perfumes and personal care products due to its complex scent profile. lookchem.com The synthesis of novel quinaldine-based squaraine dyes also points to potential applications in materials science and electronics, where such dyes are of interest. lookchem.com These diverse uses highlight the versatility of the this compound scaffold and suggest that further exploration may uncover additional applications in areas like sensor technology, organic electronics, and advanced materials.

Recent Research Findings Within the Last 5 Years

Recent research continues to explore the potential of quinoline (B57606) derivatives in various therapeutic areas. While specific recent studies focusing solely on 6-Ethoxy-2-methylquinoline are not abundant in the provided search results, the broader research on quinoline derivatives provides context for its potential. Studies on quinoline derivatives have highlighted their roles as:

Antiviral Agents: Research has shown that certain quinoline derivatives exhibit activity against a range of viruses, including the Dengue virus and West Nile virus. researchgate.netnih.gov

Anticancer Agents: The quinoline scaffold is a key component in many compounds being investigated for their anticancer properties, with some derivatives showing potent activity against various cancer cell lines. arabjchem.orgglobalresearchonline.net

Antibacterial Agents: New quinoline derivatives are being synthesized and evaluated for their broad-spectrum antibacterial activities. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-Ethoxy-2-methylquinoline, and what are their limitations?

The synthesis of quinoline derivatives like this compound often involves cyclization or substitution reactions. A common approach is the Pfitzinger reaction , which condenses isatin derivatives with ketones in alkaline media to form quinoline-4-carboxylic acid intermediates . For ethoxy-substituted quinolines, chlorination with POCl₃ followed by ethoxylation (e.g., using sodium ethoxide) is a viable pathway, as demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline . Limitations include low regioselectivity in substitution reactions and challenges in isolating intermediates due to similar solubility profiles.

Q. How is this compound characterized structurally?

Key techniques include:

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., deviations in methoxy group positions ).

- NMR spectroscopy : Proton environments (e.g., methyl and ethoxy groups) are identified via shifts in the aromatic region (δ 7–9 ppm) .

- HPLC-MS : Validates purity (>99% in optimized syntheses) and molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications for structurally similar quinolines (e.g., 7-(2-ethoxyethoxy)quinoline):

- Acute toxicity : Category 4 for oral, dermal, and inhalation exposure.

- Handling : Use PPE (nitrile gloves, lab coats), fume hoods for dust control, and avoid skin contact .

- First aid : Immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for ethoxy-substituted quinolines?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects . For example:

- Tautomeric equilibria : Use low-temperature NMR to "freeze" dynamic processes.

- High-resolution MS : Differentiate between isotopic patterns and adduct formations (e.g., sodium/potassium adducts in ESI-MS) .

Cross-validation with computational methods (e.g., DFT calculations for NMR chemical shifts) is recommended .

Q. What experimental design strategies optimize regioselectivity in ethoxylation reactions?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for ethoxy groups .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-ethoxylation .

Q. How do computational models aid in predicting the biological activity of this compound derivatives?

- Molecular docking : Screens interactions with targets (e.g., enzyme active sites) using software like AutoDock Vina.

- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with bioactivity (e.g., IC₅₀ values for kinase inhibition) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-DAD/UV limitations : Co-elution of impurities with similar λmax. Solution: LC-MS/MS with MRM (multiple reaction monitoring) for specificity .

- Column selection : C18 columns with end-capping resolve polar impurities (e.g., unreacted starting materials) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX refinement : Resolves torsional angles and non-covalent interactions (e.g., C–H⋯Cl hydrogen bonds in 4-chloro-6,7-dimethoxyquinoline ).

- Twinned data handling : SHELXL’s twin refinement option manages overlapping reflections in low-quality crystals .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot?

- Purity of reagents : Trace moisture in POCl₃ reduces chlorination efficiency. Pre-drying with molecular sieves is critical .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times .

Q. Discrepancies in biological activity across studies

- Solubility variability : Use standardized DMSO stock solutions (<1% v/v) to avoid solvent-induced artifacts .

- Cell line differences : Validate assays across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Methodological Recommendations

- Crystallography : Use SHELX programs for high-resolution refinement and validation via R-factor convergence .

- Synthetic scale-up : Optimize batch processes using flow chemistry to maintain regioselectivity .

- Toxicity screening : Follow ECHA guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.